

Application Notes and Protocols for Ajicure PN-23 in Electronic Encapsulation

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Compound of Interest

Compound Name: Ajicure PN 23

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These application notes provide a comprehensive guide to the use of Ajicure PN-23 as a latent curing agent in epoxy resin formulations for electronic encapsulation. This document outlines the material's properties, provides detailed experimental protocols for formulation and testing, and includes visual representations of the curing mechanism and experimental workflows.

Introduction to Ajicure PN-23

Ajicure PN-23 is an amine adduct-based latent curing agent designed for one-component epoxy resin systems.[1][2] Its latent nature allows for a long pot life at room temperature, with rapid curing initiated by thermal activation.[3][4] This makes it an ideal candidate for electronic encapsulation applications where controlled curing and long-term stability of the uncured resin are critical.[5] The fine particle size of Ajicure PN-23 ensures easy dispersion within the epoxy resin matrix.[6]

Key Features:

- **Latent Curing:** Stable at ambient temperatures, enabling the formulation of one-component systems with extended shelf life.[3][6]
- **Low-Temperature, Rapid Cure:** Can be cured at temperatures as low as 80°C in a short time frame (e.g., 30 minutes).[3][6]

- **High Reactivity:** The amine adduct structure provides multiple reactive sites for crosslinking with epoxy groups.
- **Good Thermal and Mechanical Properties:** Cured systems exhibit high glass transition temperatures (T_g) and good mechanical strength.[\[5\]](#)[\[6\]](#)

Physicochemical Properties and Formulation Guidelines

Physical Properties of Ajicure PN-23

Property	Value
Appearance	Pale yellow powder [6]
Specific Gravity	1.21 [6]
Melting Point (°C)	105 [6]
Average Particle Size (µm)	10 [6]

Recommended Formulation (Starting Point)

The following table provides a typical starting formulation for an electronic encapsulation application using Ajicure PN-23 with a standard Bisphenol A based epoxy resin.

Component	Parts by Hundred Resin (phr)	Purpose
Bisphenol A Epoxy Resin (EEW ~190)	100	Base Resin
Ajicure PN-23	15 - 25	Curing Agent [1]
Fumed Silica (optional)	1 - 5	Rheology Modifier/Anti-settling agent

Note: The optimal dosage of Ajicure PN-23 may vary depending on the specific epoxy resin used and the desired curing characteristics. It is recommended to perform preliminary tests to determine the ideal concentration for your application.

Curing Schedule and Mixture Properties

Property	Value
Cure Temperature (°C)	80 - 100[6]
Cure Time (minutes)	30 - 60[6]
Pot Life (at 40°C)	~1 month[1][6]
Glass Transition Temperature (Tg) (°C)	~140 (for a mixture with liquid Bisphenol A epoxy resin)[6]
Tensile Shear Strength (Kgf/cm ²)	~140 (for a mixture with liquid Bisphenol A epoxy resin)[6]

Performance Characteristics in Electronic Encapsulation

While specific data for Ajicure PN-23 formulations in electronic encapsulation is limited in publicly available literature, the following table summarizes typical properties expected from a similar amine-cured epoxy system suitable for such applications. These values should be considered as representative and should be confirmed through experimental testing of the specific formulation.

Property	Typical Value Range	ASTM Test Method
Dielectric Constant (Permittivity) @ 1 MHz	3.0 - 4.5	D150
Dissipation Factor @ 1 MHz	0.01 - 0.03	D150
Volume Resistivity (ohm-cm)	> 10 ¹⁴	D257
Dielectric Strength (V/mil)	350 - 450	D149
Thermal Conductivity (W/m·K)	0.2 - 0.6 (unfilled)	D5470
Coefficient of Thermal Expansion (CTE, α_1) (ppm/°C)	50 - 70	E831
Water Absorption (24 hrs @ 25°C) (%)	< 0.5	D570

Experimental Protocols

Protocol for Formulation and Curing

This protocol describes the preparation of a one-component epoxy encapsulant using Ajicure PN-23.

Materials and Equipment:

- Bisphenol A based epoxy resin (EEW ~190)
- Ajicure PN-23
- Fumed silica (optional)
- Planetary centrifugal mixer or mechanical stirrer with vacuum capabilities
- Syringes or dispensing equipment
- Convection oven

Procedure:

- **Pre-treatment:** Dry all components (resin, Ajicure PN-23, and filler) in a vacuum oven at a temperature below the activation temperature of Ajicure PN-23 (e.g., 40-50°C) for at least 4 hours to remove any absorbed moisture.
- **Mixing:** a. In a clean, dry container, weigh the desired amount of epoxy resin. b. Gradually add the pre-weighed Ajicure PN-23 to the resin while mixing at a low speed to avoid excessive air entrapment. c. If using fumed silica, add it incrementally during mixing. d. Mix the components until a homogenous dispersion is achieved. For optimal results, use a planetary centrifugal mixer or mix under vacuum to degas the formulation.
- **Storage:** Transfer the mixed formulation to a sealed container and store at a low temperature (e.g., 4°C) to maximize pot life.
- **Curing:** a. Dispense the encapsulant onto the electronic component to be encapsulated. b. Place the encapsulated component in a pre-heated convection oven. c. Cure according to the desired schedule (e.g., 80°C for 30-60 minutes). d. Allow the component to cool to room temperature before handling.

Protocol for "Glob-Top" Encapsulation

This protocol outlines the steps for encapsulating a chip-on-board (COB) device using the prepared Ajicure PN-23 formulation.

Procedure:

- **Surface Preparation:** Ensure the surface of the COB and the surrounding area is clean and free of contaminants by using a suitable solvent like isopropyl alcohol.
- **Dispensing:** a. Using a time-pressure dispenser or a positive displacement pump, carefully dispense the Ajicure PN-23 epoxy formulation over the center of the chip. b. Allow the material to flow and self-level, completely covering the die and wire bonds. The thixotropic nature of a properly formulated encapsulant will prevent it from flowing outside the desired area.
- **Curing:** Transfer the board to a convection oven and cure as per the established schedule.

Protocol for Performance Characterization

a) Measurement of Glass Transition Temperature (T_g) by DSC

- Standard: ASTM E1356
- Procedure: A small sample (5-10 mg) of the cured epoxy is placed in a DSC pan. The sample is heated at a constant rate (e.g., 10°C/min) and the change in heat flow is measured. The T_g is determined as the midpoint of the transition in the heat flow curve.

b) Measurement of Tensile Shear Strength

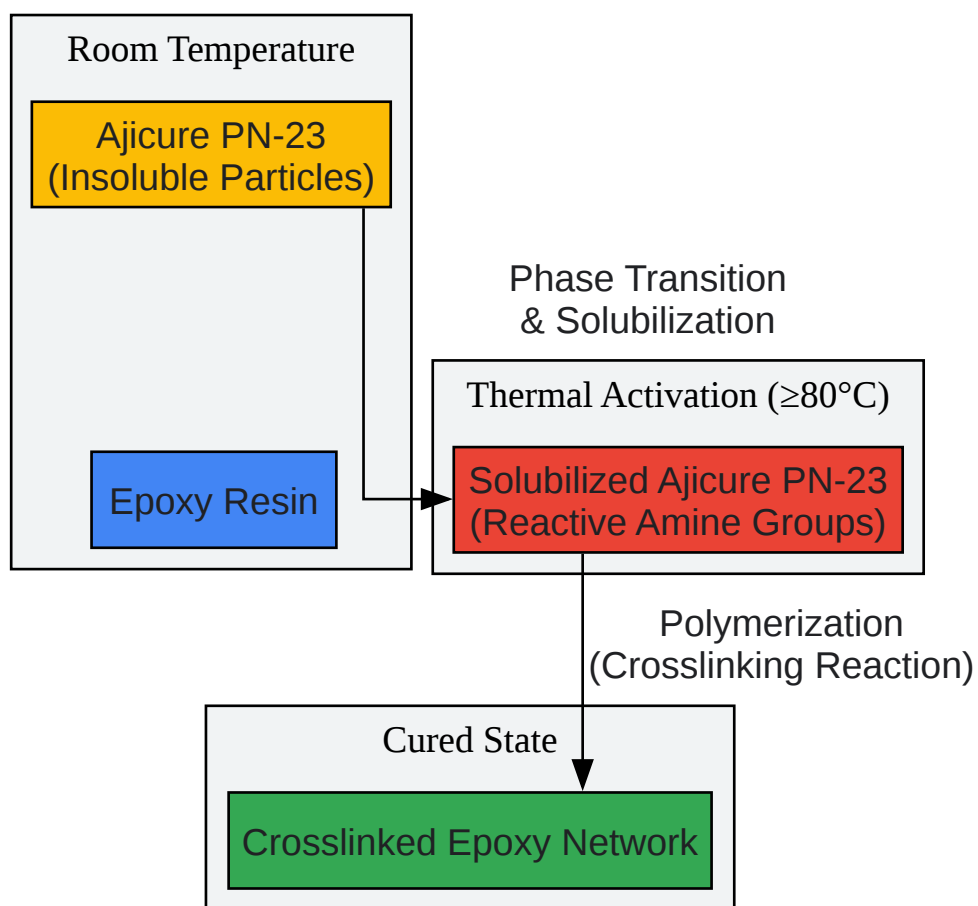
- Standard: ASTM D1002
- Procedure: Prepare lap shear specimens by bonding two substrates (e.g., aluminum or FR-4) with the Ajicure PN-23 formulation. Cure the specimens as per the defined schedule. The bonded specimens are then pulled to failure using a universal testing machine, and the shear strength is calculated.

c) Measurement of Electrical Properties

- Dielectric Constant and Dissipation Factor (ASTM D150): A thin film of the cured epoxy is placed between two electrodes, and its capacitance and dissipation factor are measured at a specific frequency (e.g., 1 MHz).
- Volume Resistivity (ASTM D257): The resistance of a sample of the cured epoxy of known geometry is measured, and the volume resistivity is calculated.

Visualizations

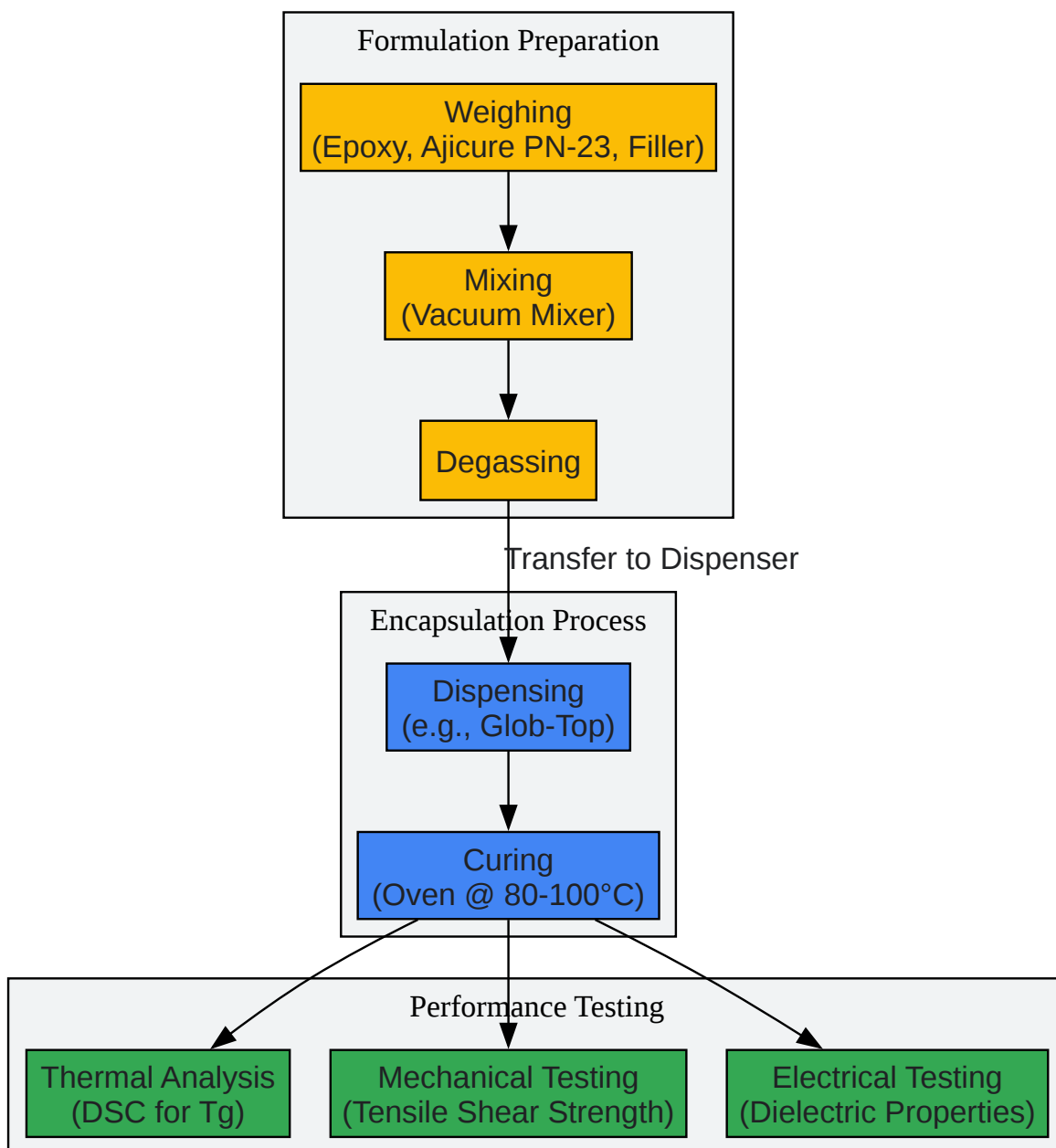
Curing Mechanism of Ajicure PN-23



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Caption: Curing mechanism of Ajicure PN-23 in epoxy resin.

Experimental Workflow for Encapsulation and Testing



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Caption: Workflow for electronic encapsulation and material characterization.

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